molecular formula C18H19F3N2O3S B3566841 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3566841
M. Wt: 400.4 g/mol
InChI Key: HNQZPEHMCSCFJC-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Common steps may include:

    Formation of the aniline derivative: This could involve the sulfonylation of 2,6-dimethylaniline with a sulfonyl chloride in the presence of a base.

    Acylation reaction: The aniline derivative is then reacted with an acylating agent, such as an acyl chloride or anhydride, to form the acetamide structure.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions, protein binding, or as a potential drug candidate.

Medicine

In medicinal chemistry, it could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might be used in the synthesis of polymers, dyes, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide
  • 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds without this group.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-12-6-4-7-13(2)17(12)23(27(3,25)26)11-16(24)22-15-9-5-8-14(10-15)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZPEHMCSCFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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